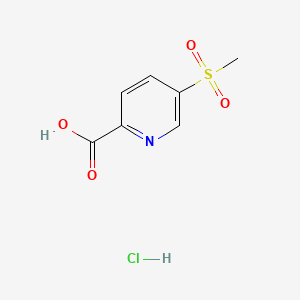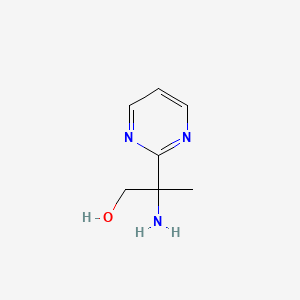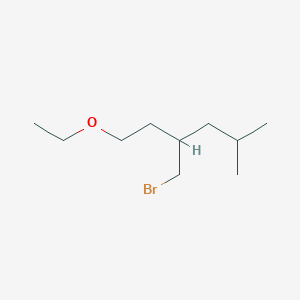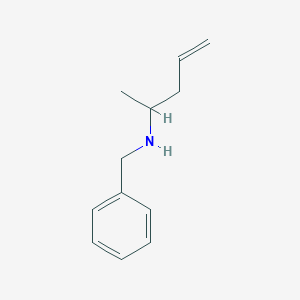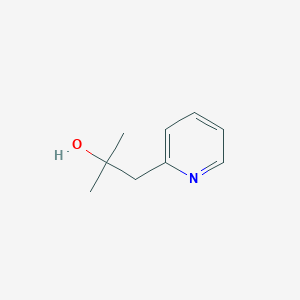
2-Methyl-1-(2-pyridinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(pyridin-2-yl)propan-2-ol is an organic compound that features a pyridine ring attached to a propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-methyl-1-(pyridin-2-yl)propan-2-ol involves the reaction of 2-methylpyridine with acetone in the presence of a base, such as sodium hydroxide. The reaction typically proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-methyl-1-(pyridin-2-yl)propan-2-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-(pyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-methyl-1-(pyridin-2-yl)propan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-methyl-1-(pyridin-2-yl)propan-2-ol depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can influence the electronic and geometric properties of the metal complex, leading to unique catalytic or magnetic properties . In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-1-(pyridin-2-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(2-pyridinyl)-2-propanol: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
2-methyl-1-(pyridin-2-yl)propan-2-ol is unique due to its specific combination of a pyridine ring and a tertiary alcohol group. This combination allows it to act as a versatile ligand in coordination chemistry and provides potential for various chemical modifications .
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-methyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-9(2,11)7-8-5-3-4-6-10-8/h3-6,11H,7H2,1-2H3 |
Clave InChI |
XNWUNJRAHRHINF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


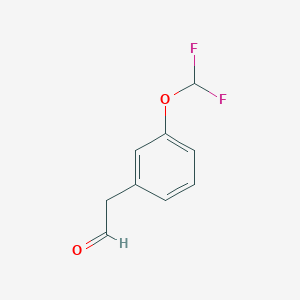
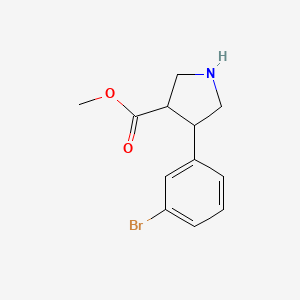

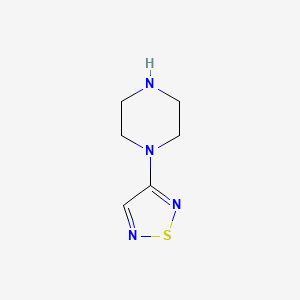
![1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B13549722.png)
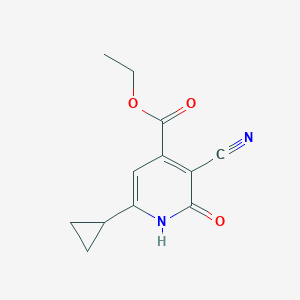


![3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13549753.png)

